4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride

Description

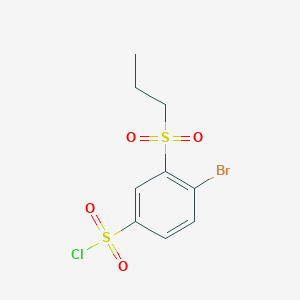

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine atom at the 4-position and a propane-1-sulfonyl group at the 3-position of the benzene ring. This compound is structurally designed for dual functionality: the sulfonyl chloride group serves as a reactive handle for nucleophilic substitution (e.g., forming sulfonamides), while the bromine atom enables further derivatization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

Properties

Molecular Formula |

C9H10BrClO4S2 |

|---|---|

Molecular Weight |

361.7 g/mol |

IUPAC Name |

4-bromo-3-propylsulfonylbenzenesulfonyl chloride |

InChI |

InChI=1S/C9H10BrClO4S2/c1-2-5-16(12,13)9-6-7(17(11,14)15)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |

InChI Key |

XYFSNSVKUWIXTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of benzene derivatives followed by sulfonation and chlorination steps. The reaction conditions often require the use of strong acids or bases, such as sulfuric acid or hydrochloric acid, and catalysts like iron(III) bromide or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes:

- Bromination: Benzene is brominated using bromine in the presence of a catalyst like iron(III) bromide.

- Sulfonation: The brominated benzene undergoes sulfonation using sulfur trioxide or chlorosulfonic acid.

- Chlorination: The sulfonated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups can participate in further substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The compound can be reduced to form corresponding sulfonamides or alcohols.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, sulfuric acid, and aluminum chloride.

Nucleophilic Substitution: Reagents like amines, alcohols, and bases such as sodium hydroxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution Reactions: Products include various substituted benzene derivatives.

Reduction Reactions: Products include sulfonamides and alcohols.

Scientific Research Applications

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The bromine atom can also participate in further substitution reactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride with structurally related sulfonyl chlorides:

*Estimated based on propane-1-sulfonyl group contribution.

Biological Activity

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is an organosulfur compound notable for its complex structure, which includes a bromine atom and sulfonyl chloride groups attached to a benzene ring. This compound has garnered attention in pharmaceutical chemistry due to its significant biological activity, particularly its antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both the bromine and sulfonyl chloride groups enhances its reactivity and potential applications in medicinal chemistry. The compound primarily participates in electrophilic aromatic substitution reactions, which are crucial for its interactions with biological systems .

The biological activity of this compound can be attributed to its ability to inhibit bacterial enzymes involved in folic acid synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antibiotic development. Specifically, the sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby blocking folate synthesis in bacteria .

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit potent antibacterial activity. For instance, studies show that sulfonamide derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antibacterial Efficacy

The following table summarizes the antibacterial activity of related compounds compared to this compound:

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | |

| Sulfanilamide | Escherichia coli | 2.0 | |

| Trimethoprim | Staphylococcus aureus | 0.25 |

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antibacterial Testing : In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a therapeutic agent .

- Enzyme Inhibition Studies : Further investigations revealed that the compound effectively inhibited dihydropteroate synthase, leading to significant reductions in bacterial growth rates. This mechanism was validated through enzyme kinetics studies that demonstrated competitive inhibition patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.